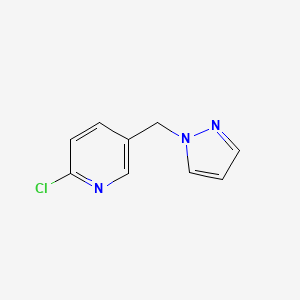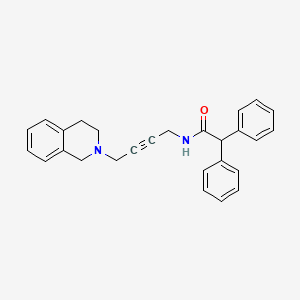
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide is a synthetic compound known for its distinct chemical structure and potential applications in various scientific domains. The molecule's unique arrangement includes a dihydroisoquinoline moiety linked to a diphenylacetamide group through a butynyl chain, making it an intriguing subject for research in chemistry and pharmacology.
準備方法
Synthetic routes and reaction conditions: The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide typically involves multi-step organic reactions. One common approach starts with the formation of the dihydroisoquinoline scaffold, followed by the introduction of the but-2-yn-1-yl chain through a nucleophilic substitution or coupling reaction. The final step usually involves acylation to introduce the diphenylacetamide moiety. Industrial production methods: Industrial production may scale up these synthetic steps using optimized reaction conditions to ensure high yield and purity. Automation and continuous flow chemistry techniques can enhance efficiency and scalability, catering to larger demand in research and development.
化学反応の分析
Types of reactions it undergoes: N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide can undergo a variety of chemical reactions, including oxidation, reduction, and substitution. Its functional groups allow for targeted modifications to study its properties further. Common reagents and conditions used in these reactions: Typical reagents might include oxidizing agents like potassium permanganate or reducing agents such as lithium aluminium hydride, depending on the desired reaction. Solvents and catalysts also play a crucial role in facilitating these transformations. Major products formed from these reactions: The products of these reactions can vary widely but often include modified versions of the parent compound, which can be analyzed to determine their efficacy in different applications.
科学的研究の応用
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide has found applications in diverse scientific fields: Chemistry: It serves as a model compound for studying reaction mechanisms and exploring new synthetic methodologies. Biology: Research into its biological activity, including interactions with enzymes or receptors, has been explored to understand its potential therapeutic effects. Medicine:Industry: Its structural characteristics have implications in material science, potentially contributing to the development of novel polymers or advanced materials.
作用機序
The compound’s mechanism of action is predominantly associated with its interaction with specific molecular targets such as receptors or enzymes. By binding to these targets, it can modulate biological pathways, leading to various physiological effects. Studies on its molecular binding interactions are ongoing to unravel the pathways involved and the subsequent biochemical responses.
類似化合物との比較
Compared to other dihydroisoquinoline derivatives, N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,2-diphenylacetamide stands out due to its distinctive butynyl linkage and the diphenylacetamide functionality. This structural uniqueness provides it with distinct physicochemical properties and biological activities that are being extensively studied. Similar compounds include:
N-(3,4-dihydroisoquinolin-2(1H)-yl)acetamides
But-2-yn-1-yl derivatives with other acyl groups
Diphenylacetamide compounds without the but-2-yn-1-yl linkage
特性
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O/c30-27(26(23-12-3-1-4-13-23)24-14-5-2-6-15-24)28-18-9-10-19-29-20-17-22-11-7-8-16-25(22)21-29/h1-8,11-16,26H,17-21H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHQDZJBBINJJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
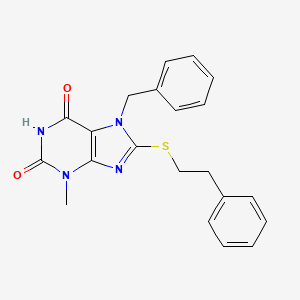
![N-(2,5-dimethoxyphenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2902201.png)
![8-(azepane-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2902202.png)
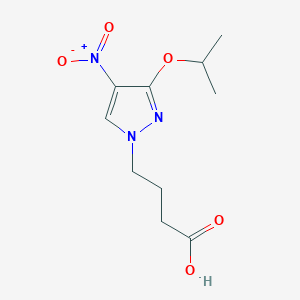
![1'-(1-(Methylsulfonyl)piperidine-4-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2902207.png)
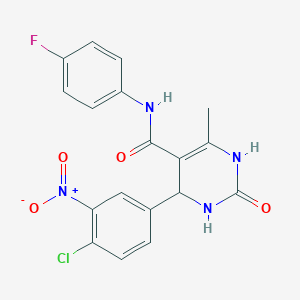
![3-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2902210.png)
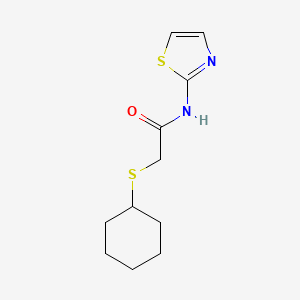
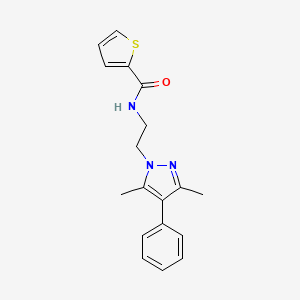
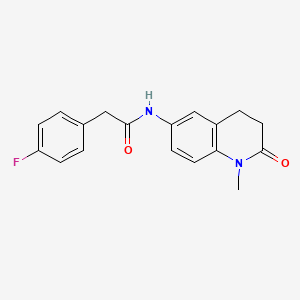
![2-Hydrazinyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2902216.png)
![Tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2902217.png)
![N-[2-(4-Methoxyphenyl)ethyl]-2-propanamine hydrochloride](/img/new.no-structure.jpg)
